molecular formula C12H8IN3 B6350865 3-Iodo-2-phenylimidazo[1,2-b]pyridazine CAS No. 1426142-79-1

3-Iodo-2-phenylimidazo[1,2-b]pyridazine

Cat. No. B6350865
CAS RN: 1426142-79-1
M. Wt: 321.12 g/mol
InChI Key: FPXPIPUZSOQBDW-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyridines are a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . The 3-Iodo-2-phenylimidazo[1,2-b]pyridazine is a derivative of this class. It’s recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . An ultrasonication strategy assisted by molecular iodine as an environmentally benign catalyst has been used for the synthesis of pharmacologically significant imidazo[1,2-a]pyridine scaffolds .


Molecular Structure Analysis

The molecular structure of 3-Iodo-2-phenylimidazo[1,2-b]pyridazine is characterized by the presence of a fused bicyclic 5–6 heterocycle . The positions of donors are mutually exchanged via the different position of PhImPy such as C6-position of imidazopyridine and para -position of the phenyl group .


Chemical Reactions Analysis

The direct functionalization of imidazo[1,2-a]pyridines has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives . This has been achieved through radical reactions for the direct functionalization of imidazo[1,2-a]pyridines through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .

Scientific Research Applications

Organic Synthesis and Drug Development

Imidazo[1,2-b]pyridazines, including 3-Iodo-2-phenylimidazo[1,2-b]pyridazine, serve as versatile scaffolds in organic synthesis. Researchers have explored their synthetic methods and reactivity. Additionally, these compounds play a crucial role in drug development .

Optoelectronic Devices

This class of aromatic heterocycles has great potential in optoelectronic applications. Imidazo[1,2-b]pyridazines contribute to the development of optoelectronic devices, such as light-emitting diodes (LEDs), organic solar cells, and photodetectors. Their unique electronic properties make them suitable for these technologies .

Emitters for Confocal Microscopy and Imaging

Imidazo[1,2-b]pyridazines possess fluorescent properties, which make them useful as imaging agents. In confocal microscopy, these compounds can selectively label specific cellular structures or biomolecules. Their emission properties allow for high-resolution imaging .

Materials Science

Beyond their biological applications, imidazo[1,2-b]pyridazines contribute to materials science. Researchers have explored their use in designing functional materials, such as luminescent materials, liquid crystals, and conductive polymers. These applications rely on the unique electronic and optical properties of these heterocycles.

Future Directions

Imidazo[1,2-a]pyridines have been recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . Therefore, the future directions for 3-Iodo-2-phenylimidazo[1,2-b]pyridazine could involve further exploration of its potential applications in medicinal chemistry and drug discovery research.

properties

IUPAC Name

3-iodo-2-phenylimidazo[1,2-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8IN3/c13-12-11(9-5-2-1-3-6-9)15-10-7-4-8-14-16(10)12/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPXPIPUZSOQBDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N3C(=N2)C=CC=N3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8IN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Iodo-2-phenylimidazo[1,2-b]pyridazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Iodo-2-phenylimidazo[1,2-b]pyridazine
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Reactant of Route 5
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Reactant of Route 6
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